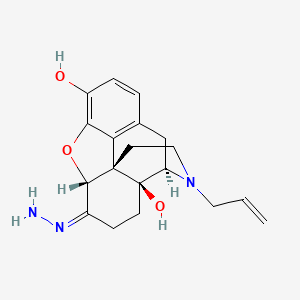
Naloxazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxazone, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Mechanism of Action
Naloxazone primarily functions as a competitive antagonist at opioid receptors, particularly the mu-opioid receptor. Its long-lasting effects make it a valuable tool in research exploring the binding dynamics of opioids. Studies have shown that this compound can produce prolonged inhibition of opiate binding, lasting up to three days post-administration, which is significant for understanding receptor heterogeneity and the pharmacodynamics of opioid drugs .
Pain Management Studies
Research indicates that this compound can significantly alter the efficacy of morphine analgesia. For instance, administration of this compound leads to an 11-fold increase in the effective dose required for morphine to achieve analgesic effects in animal models. This suggests that this compound may be useful in studies aimed at delineating the analgesic versus lethal effects of opioids, providing insights into safer pain management strategies .
Public Health Initiatives
Take-Home Naloxone Programs
this compound's role extends to community health initiatives designed to mitigate opioid overdose deaths. Programs distributing naloxone have been implemented in various regions, including Scotland and Denmark, where they train individuals at risk of overdose or those close to them on how to administer naloxone effectively. These initiatives have demonstrated a significant reduction in overdose fatalities .
| Region | Program Name | Impact |
|---|---|---|
| Scotland | Scottish National Naloxone Programme | Reduced overdose deaths post-incarceration |
| Denmark | ANTIDOTE Denmark | Increased access and training in drug scenes |
| Catalonia | Overdose Prevention Programme | Integrated naloxone distribution in treatment centers |
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives in real-world scenarios:
- Scotland's Naloxone Program : Implemented in 2011, this program provides naloxone to individuals upon release from prison, addressing their heightened risk of overdose due to reduced opioid tolerance .
- Denmark's ANTIDOTE Initiative : This initiative focuses on distributing naloxone within open drug scenes, emphasizing community involvement and education to reduce overdose incidents .
- Catalonia's Overdose Prevention Programme : Launched in 2009, it integrates naloxone distribution within therapeutic communities and harm reduction facilities, showcasing a successful model for overdose prevention .
Recent Research Developments
Recent studies have explored novel compounds that can enhance the effectiveness of naloxone. For example, compound 368 has been shown to increase the binding affinity of naloxone at opioid receptors, potentially allowing for lower doses to be effective against potent opioids like fentanyl. This advancement could lead to reduced withdrawal symptoms for patients receiving treatment post-overdose .
Propiedades
Fórmula molecular |
C19H23N3O3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12-/t14-,17+,18+,19-/m1/s1 |
Clave InChI |
XQQRNWNMEFUSMN-YSMUJFHHSA-N |
SMILES isomérico |
C=CCN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canónico |
C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Sinónimos |
naloxazone naloxone-6-hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















